3-Hydroxy-N,N-dimethyl-L-aspartic acid
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Overview
Description
3-Hydroxy-N,N-dimethyl-L-aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins This compound is characterized by the presence of a hydroxyl group at the third carbon and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N-dimethyl-L-aspartic acid typically involves the hydroxylation of N,N-dimethyl-L-aspartic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve biocatalytic processes using specific enzymes that facilitate the hydroxylation reaction. These methods are preferred due to their efficiency, selectivity, and environmentally friendly nature. The use of biocatalysts can also reduce the need for harsh chemical reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N,N-dimethyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of N,N-dimethyl-L-aspartic acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce N,N-dimethyl-L-aspartic acid.
Scientific Research Applications
3-Hydroxy-N,N-dimethyl-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Hydroxy-N,N-dimethyl-L-aspartic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical processes, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-L-aspartic acid: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
3-Hydroxy-L-aspartic acid: Similar structure but without the dimethyl groups, leading to different biological activities.
N-Methyl-L-aspartic acid: Contains only one methyl group, affecting its interaction with molecular targets.
Uniqueness
3-Hydroxy-N,N-dimethyl-L-aspartic acid is unique due to the presence of both the hydroxyl group and the dimethyl groups. This combination imparts distinct chemical and biological properties, making it a compound of interest for various applications.
Properties
CAS No. |
457066-63-6 |
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Molecular Formula |
C6H11NO5 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C6H11NO5/c1-7(2)3(5(9)10)4(8)6(11)12/h3-4,8H,1-2H3,(H,9,10)(H,11,12)/t3-,4?/m0/s1 |
InChI Key |
PFHHLCLZCPAKHA-WUCPZUCCSA-N |
Isomeric SMILES |
CN(C)[C@@H](C(C(=O)O)O)C(=O)O |
Canonical SMILES |
CN(C)C(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
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